Hamaudol

Übersicht

Beschreibung

Hamaudol is a chromone compound isolated from the roots of the plant Saposhnikovia divaricata. This compound is known for its significant analgesic and anti-inflammatory properties. It exhibits inhibitory activity on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, with inhibitory concentration values of 0.30 and 0.57 millimolar, respectively .

Wissenschaftliche Forschungsanwendungen

Hamaudol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Chromonen und deren Derivaten verwendet.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Schmerzen und Entzündungen.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung von Cyclooxygenase-Enzymen, insbesondere Cyclooxygenase-1 und Cyclooxygenase-2, aus . Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Prostaglandinen, die Mediatoren von Entzündungen und Schmerzen sind. Darüber hinaus wurde gezeigt, dass this compound mit Fc-Epsilon-Rezeptor I und nuklearen Faktor-Kappa-B-verwandten Proteinen interagiert, was zu seinen entzündungshemmenden Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Hamaudol, a chromone isolated from Saposhnikovia divaricata, primarily targets cyclooxygenase (COX)-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound exerts its anti-inflammatory and analgesic effects through the strong inhibition of COX-1 and COX-2 activities . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Molecular docking results indicated that this compound had a strong interaction with FcεRI and NF-κB related proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in the alleviation of inflammation and pain, as prostaglandins are key mediators of these physiological responses .

Pharmacokinetics (ADME Properties)

These properties play a crucial role in the bioavailability and overall therapeutic efficacy of a compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1 and COX-2, this compound decreases the production of prostaglandins, which are key mediators of inflammation and pain . Furthermore, this compound suppresses the activation of mast cells both in vivo and in vitro .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the production region, cultivation method, drought degree, and bolting can affect the components of Saposhnikovia divaricata, from which this compound is derived . Studies on the effect of high temperatures and drought conditions on Saposhnikovia divaricata chromones revealed an increase in their contents . These factors may potentially influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Hamaudol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound’s influence on these cellular processes can lead to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects and influence cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also influence metabolic flux or metabolite levels, further demonstrating its biochemical versatility .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hamaudol can be synthesized through various chemical reactions. One of the methods involves the use of phenolic enolate and 3-methyl-2-butenal in the presence of calcium hydroxide to form a tricyclic skeleton via aldol reaction and annulation . Another method involves the preparation of sec-o-glucosylthis compound, which is a derivative of this compound, through a process that ensures high yield and purity .

Industrial Production Methods: The industrial production of this compound involves the extraction from the roots of Saposhnikovia divaricata. The extraction process typically includes drying the roots, followed by solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified to achieve a high level of purity, often greater than 98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hamaudol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chromonstruktur von this compound verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie z. B. sec-o-Glucosylthis compound, die unterschiedliche pharmakologische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Hamaudol ist unter den Chromonen aufgrund seiner starken analgetischen und entzündungshemmenden Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Divaricatol: Eine weitere Chromonverbindung mit analgetischen Eigenschaften.

Ledeouriellol: Bekannt für seine entzündungshemmenden Wirkungen.

Emodin: Zeigt antiallergische Eigenschaften und interagiert mit ähnlichen molekularen Zielen.

Im Vergleich zu diesen Verbindungen hat this compound ein breiteres Anwendungsspektrum und eine stärkere Hemmwirkung auf Cyclooxygenase-Enzyme, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch im therapeutischen Kontext macht.

Biologische Aktivität

Hamaudol, a flavonoid compound with the CAS number 735-46-6, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its analgesic and anti-inflammatory effects, mechanisms of action, and relevant case studies.

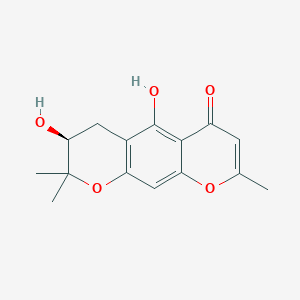

Chemical Structure and Properties

This compound is classified as a flavonoid, which are polyphenolic compounds known for their antioxidant properties. Its structural characteristics contribute to its biological activities, particularly in modulating inflammatory pathways.

1. Analgesic Effects

This compound exhibits significant analgesic properties. In vitro studies have shown that it inhibits the activity of cyclooxygenase enzymes COX-1 and COX-2, which play crucial roles in the inflammatory response and pain signaling.

| Enzyme | Inhibition Concentration (mM) |

|---|---|

| COX-1 | 0.30 |

| COX-2 | 0.57 |

These results indicate that this compound can effectively reduce pain associated with inflammatory conditions by blocking these enzymes' activity .

2. Anti-inflammatory Effects

In addition to its analgesic properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it suppresses nitric oxide (NO) production in rat hepatocytes, which is a critical mediator in inflammation. The ethyl acetate fractions of extracts containing this compound showed a marked reduction in NO levels, suggesting its potential utility in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- COX Inhibition : By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, which are responsible for promoting inflammation and pain.

- Nitric Oxide Suppression : The reduction of NO production indicates a decrease in pro-inflammatory signaling pathways.

- Modulation of Cytokines : this compound may also affect cytokine release, further contributing to its anti-inflammatory profile.

Case Study 1: Antinociceptive Effects

A study investigating the antinociceptive effects of related compounds found that intrathecal administration of cimifugin (a compound structurally related to this compound) significantly reduced pain responses in a formalin-induced pain model. Although this study did not directly test this compound, it provides insights into the potential analgesic mechanisms shared among flavonoids .

Case Study 2: Inhibitory Activity on Inflammatory Pathways

Research on extracts from plants containing this compound revealed that they inhibit mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, which are critical in mediating inflammatory responses. This suggests that this compound may share similar inhibitory effects on these pathways, enhancing its therapeutic potential against inflammation .

Eigenschaften

IUPAC Name |

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTLUFSYIRHICX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223719 | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-46-6 | |

| Record name | Hamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamaudol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.